1,4-Bis((5-hydroxypentyl)amino)-9,10-anthracenedione
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Overview
Description
1,4-Bis((5-hydroxypentyl)amino)-9,10-anthracenedione is a synthetic organic compound with the molecular formula C24H30N2O4 It is known for its distinctive structure, which includes two hydroxypentylamino groups attached to an anthracenedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((5-hydroxypentyl)amino)-9,10-anthracenedione typically involves the reaction of 1,4-diaminoanthraquinone with 5-bromopentanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of the anthraquinone react with the bromopentanol to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((5-hydroxypentyl)amino)-9,10-anthracenedione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The anthracenedione core can be reduced to form anthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthracenedione derivatives.
Scientific Research Applications
1,4-Bis((5-hydroxypentyl)amino)-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4-Bis((5-hydroxypentyl)amino)-9,10-anthracenedione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, which can influence cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis((5-hydroxypentyl)amino)-9,10-anthracenedione.
Anthracene-9,10-dione: The core structure of the compound.
5-Bromopentanol: A reagent used in the synthesis.
Uniqueness
This compound is unique due to its dual hydroxypentylamino groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
65271-75-2 |
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Molecular Formula |
C24H30N2O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,4-bis(5-hydroxypentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H30N2O4/c27-15-7-1-5-13-25-19-11-12-20(26-14-6-2-8-16-28)22-21(19)23(29)17-9-3-4-10-18(17)24(22)30/h3-4,9-12,25-28H,1-2,5-8,13-16H2 |
InChI Key |
UKBIMTYONGBOME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCCCO)NCCCCCO |
Origin of Product |
United States |
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